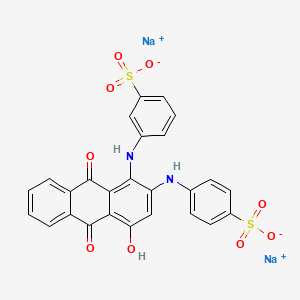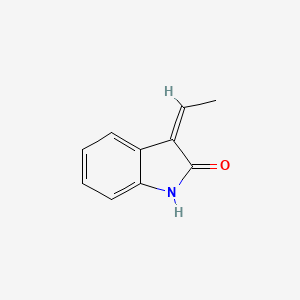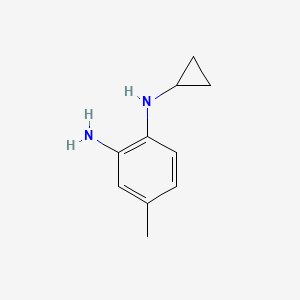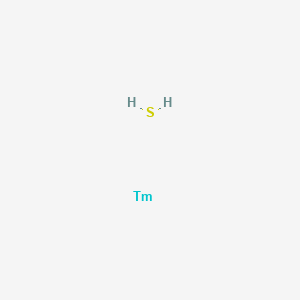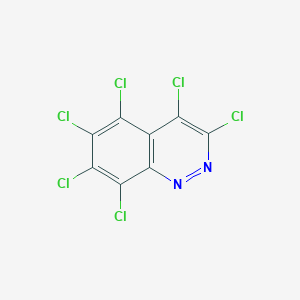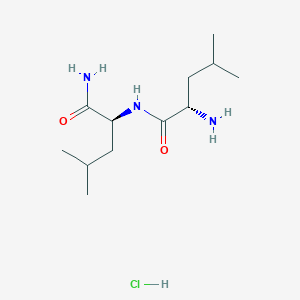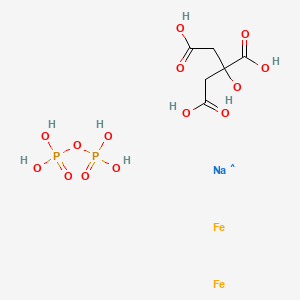
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt. with iron(3+) (diphosphate) (1:)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt with iron(3+) (diphosphate) (1:) is a complex compound that combines the properties of citric acid derivatives and iron phosphates
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt. with iron(3+) (diphosphate) (1:) typically involves the reaction of citric acid with iron(3+) salts and sodium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors where citric acid, iron(3+) chloride, and sodium phosphate are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to facilitate the formation of the complex. The product is subsequently purified through filtration and crystallization processes.
化学反応の分析
Types of Reactions
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt. with iron(3+) (diphosphate) (1:) undergoes various chemical reactions, including:
Oxidation: The iron(3+) component can undergo redox reactions, where it is reduced to iron(2+).
Substitution: The sodium ions can be replaced by other cations in exchange reactions.
Complexation: The citric acid moiety can form complexes with other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and various metal salts for substitution and complexation reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield iron(2+) complexes, while substitution reactions can produce new metal-citrate complexes.
科学的研究の応用
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt. with iron(3+) (diphosphate) (1:) has several scientific research applications:
Chemistry: Used as a chelating agent to bind metal ions in various chemical processes.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential use in iron supplementation and treatment of iron deficiency.
Industry: Utilized in water treatment processes to remove heavy metals and in the production of certain pharmaceuticals.
作用機序
The mechanism of action of this compound involves its ability to chelate metal ions, particularly iron. The citric acid moiety binds to iron ions, forming stable complexes that can be transported or utilized in various biochemical pathways. The iron(3+) component can participate in redox reactions, influencing cellular processes that depend on iron availability.
類似化合物との比較
Similar Compounds
Citric Acid: A simpler analog that also acts as a chelating agent but lacks the iron component.
Ferric Ammonium Citrate: Another iron-citrate complex used in similar applications.
Iron(3+) Phosphate: A compound that shares the phosphate component but lacks the citric acid moiety.
Uniqueness
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt. with iron(3+) (diphosphate) (1:) is unique due to its combination of citric acid, iron, and phosphate components, which confer distinct properties such as enhanced chelation and redox activity. This makes it particularly useful in applications requiring both metal binding and redox capabilities.
特性
分子式 |
C6H12Fe2NaO14P2 |
|---|---|
分子量 |
504.78 g/mol |
InChI |
InChI=1S/C6H8O7.2Fe.Na.H4O7P2/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;1-8(2,3)7-9(4,5)6/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;(H2,1,2,3)(H2,4,5,6) |
InChIキー |
YJLZWPDZWQDBKH-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.OP(=O)(O)OP(=O)(O)O.[Na].[Fe].[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-but-2-enedioic acid;4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione](/img/structure/B12338446.png)
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12338448.png)

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B12338466.png)
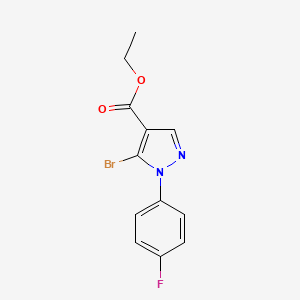
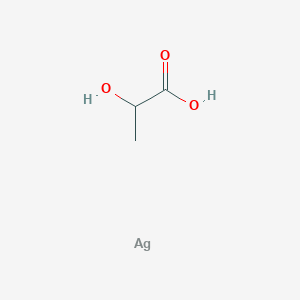
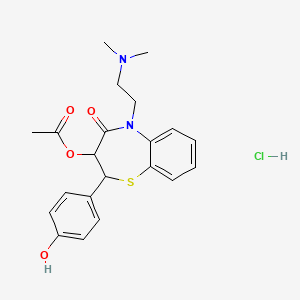
![(1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12338493.png)
